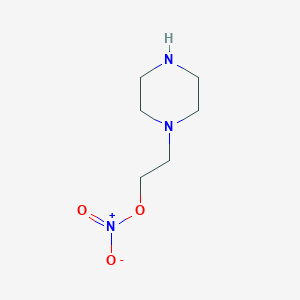
2-(Piperazin-1-yl)ethyl nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineethanol, nitrate (ester) (9CI) is a chemical compound with the molecular formula C6H13N3O3 and a molecular weight of 175.19 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The nitrate ester functional group is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
The synthesis of 1-Piperazineethanol, nitrate (ester) (9CI) typically involves the nitration of 1-Piperazineethanol. The process can be carried out using nitric acid in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often use automated systems to precisely control reaction parameters and ensure consistent product quality.
Analyse Des Réactions Chimiques
1-Piperazineethanol, nitrate (ester) (9CI) undergoes various chemical reactions, including:
Oxidation: The nitrate ester group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitrate ester can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Piperazineethanol, nitrate (ester) (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Piperazineethanol, nitrate (ester) (9CI) involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The compound’s effects are mediated through the activation of guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent physiological responses .
Comparaison Avec Des Composés Similaires
1-Piperazineethanol, nitrate (ester) (9CI) can be compared with other similar compounds, such as:
1-Piperazineethanol: Lacks the nitrate ester group and has different chemical properties and applications.
2-Piperazin-1-ylethanol: Another derivative of piperazine with distinct functional groups and reactivity.
4-(2-Hydroxyethyl)piperazine: Similar structure but with variations in the position of functional groups.
Propriétés
Numéro CAS |
52808-35-2 |
|---|---|
Formule moléculaire |
C6H13N3O3 |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
2-piperazin-1-ylethyl nitrate |
InChI |
InChI=1S/C6H13N3O3/c10-9(11)12-6-5-8-3-1-7-2-4-8/h7H,1-6H2 |
Clé InChI |
OLZVGHGZAVZUPF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCO[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


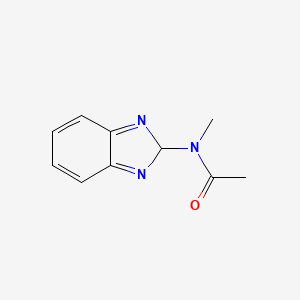
![3-[(2R)-oxan-2-yl]oxypyrrolidine](/img/structure/B13812408.png)
![2-[(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B13812409.png)
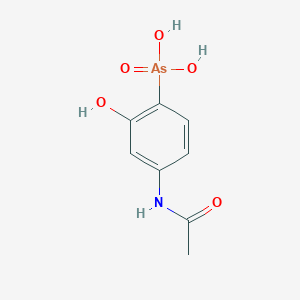
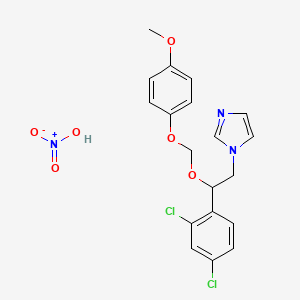
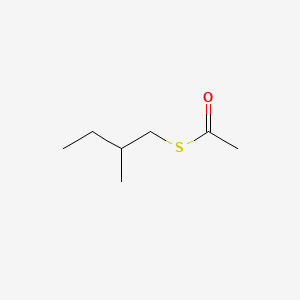
![Benzenemethanamine,N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro-](/img/structure/B13812438.png)

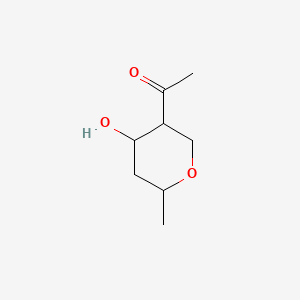
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)

![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)


